![molecular formula C12H16FN3O B1468422 2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 1455689-60-7](/img/structure/B1468422.png)
2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide (3-FPA) is an amide derivative of the amino acid L-Phenylalanine and is used in a variety of scientific research applications. It is a relatively new compound that has been studied for its potential use in a variety of biochemical and physiological processes. 3-FPA is a small molecule that is easily synthesized and has been found to have a wide range of applications in both in vitro and in vivo systems.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacologically active molecules. Its structure serves as a key intermediate in the development of new drugs. The presence of both aminopyrrolidine and fluorophenyl groups makes it a valuable precursor in the design of compounds with enhanced receptor binding characteristics, potentially leading to the discovery of new therapeutic agents .
Biochemistry Research
Biochemists may employ this compound in protein interaction studies. The aminopyrrolidine moiety can mimic certain amino acid structures, allowing researchers to investigate protein folding, stability, and interactions with other biomolecules. This can provide insights into enzyme mechanisms and the development of inhibitors that can regulate biochemical pathways .
Pharmacology
Pharmacological studies might explore the compound’s role as a modulator of biological targets. Its structural features could be important in the modulation of central nervous system receptors or enzymes, contributing to the understanding of neurological disorders and aiding in the development of treatments for conditions such as depression or anxiety .
Organic Synthesis
Organic chemists can use this compound as a building block for complex organic synthesis. Its reactive sites are amenable to various chemical reactions, making it a versatile reagent for constructing more elaborate molecular architectures. This is particularly useful in the synthesis of complex natural products or novel polymers .
Analytical Chemistry
In analytical chemistry, the compound’s unique chemical properties can be harnessed for the development of new analytical methods. It could serve as a standard or a reagent in chromatographic techniques or mass spectrometry, helping to identify or quantify other compounds within complex mixtures .
Materials Science
The compound’s structural elements may be incorporated into new materials with specific properties. For instance, the fluorophenyl group could contribute to the development of materials with unique optical or electronic properties, which could be applied in the creation of advanced sensors or electronic devices .
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-9-2-1-3-11(6-9)15-12(17)8-16-5-4-10(14)7-16/h1-3,6,10H,4-5,7-8,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHDPYPWQITKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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